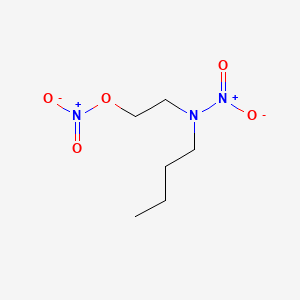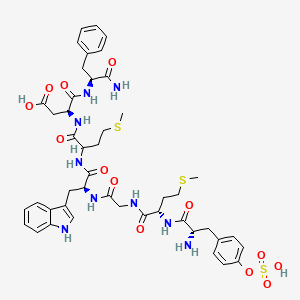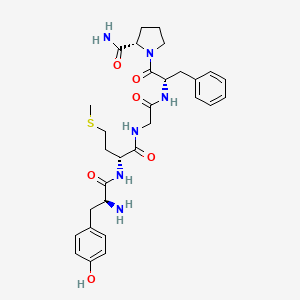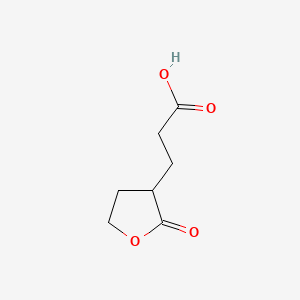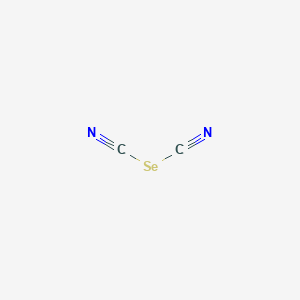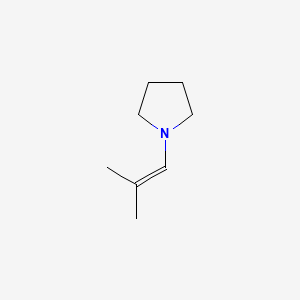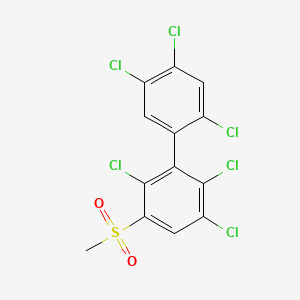
3-Chloro-2-butanol
Übersicht
Beschreibung
3-Chloro-2-butanol is a useful research compound. Its molecular formula is C4H9ClO and its molecular weight is 108.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.61 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239709. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
3-Chloro-2-butanol, also known as chlorobutanol, primarily targets the lipid structure of the cell membrane . It disrupts the lipid structure, leading to increased cell permeability and ultimately cell lysis . It also induces conjunctival and corneal cell toxicity .
Mode of Action
The compound interacts with its targets by disrupting the lipid structure of the cell membrane, which increases cell permeability . This leads to cell lysis, or the breakdown of the cell . Additionally, it causes cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .
Biochemical Pathways
It is known that the compound can stimulate parthenogenesis in sea urchin eggs up to the pluteus stage, possibly by increasing irritability to cause stimulation .
Pharmacokinetics
Chlorobutanol has a long terminal half-life of 37 days . This long half-life limits its use as a sedative due to the considerable accumulation that will occur following multiple dosing
Result of Action
The primary result of this compound’s action is cell lysis, or the breakdown of the cell . It also causes cell retraction and cessation of normal cytokines, cell movement, and mitotic activity . In certain organisms, such as sea urchins, it can stimulate parthenogenesis .
Action Environment
It is known that the compound retains antimicrobial activity at 005% in water , suggesting that it may be stable and effective in aqueous environments.
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 108.57 . It is also known to have four stereoisomers , which could potentially interact differently with various biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of approximately 122.94°C , suggesting that it may degrade or evaporate under high temperatures .
Eigenschaften
IUPAC Name |
3-chlorobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEHIUIIEXXHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021527 | |
| Record name | 3-Chloro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-84-8 | |
| Record name | 3-Chloro-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanol, 3-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 3-Chloro-2-butanol from 2,3-epoxybutane?
A1: The reaction of 2,3-epoxybutane with aluminum chloride produces this compound, with the reaction pathway significantly influenced by the solvent. [] This reaction exhibits intriguing stereo and regioselectivity. For instance, using nitromethane as a solvent leads to 94% retention of configuration in the product. [] Conversely, other solvents can lead to a complete inversion of configuration. This highlights the crucial role of solvent effects in controlling reaction outcomes.
Q2: What insights do theoretical calculations provide into the atmospheric degradation of 1-chlorobutane?
A3: Theoretical calculations using BHandHLYP/6-311++G(d,p) level of theory, with energy refinements at the CCSD(T) level, help understand the atmospheric degradation of 1-chlorobutane initiated by OH radicals. [] This degradation can produce this compound as a secondary product. These calculations allow for the determination of the rate coefficient for this reaction and provide valuable information about the reaction mechanism and potential atmospheric impact of 1-chlorobutane emissions. []
Q3: How does the structure of this compound relate to its potential environmental impact?
A4: While the provided research doesn't delve into the specific environmental impact of this compound, its identification as a product of 1-chlorobutane degradation by OH radicals suggests its potential presence in the atmosphere. [] Further research is needed to assess its persistence, degradation pathways, and potential effects on air quality and human health.
Q4: Are there any documented cases of this compound being used as a synthetic intermediate?
A5: Yes, this compound has been used as an intermediate in the synthesis of 1,4-Dimethoxy-2-butene. [] While the initial publication had an error, it was later corrected. [] This highlights the compound's versatility in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)
